
Punicalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Punicalin is a natural product found in Terminalia, Punica granatum, and other organisms with data available.
Scientific Research Applications
Antioxidant and Hepatoprotective Effects
- Punicalin exhibits notable antioxidant properties and has been studied for its hepatoprotective effects against acetaminophen-induced liver damage in rats (Lin et al., 2001).
Neuroprotective and Anti-inflammatory Potential
- In neuroblastoma cells, this compound was found to alleviate ischemia/reperfusion injury through TGF-β-mediated pathways, suggesting its potential as a neuroprotective agent (Yang et al., 2021).
- It also demonstrates anti-inflammatory effects and potential benefits in conditions like neuroinflammation (Olajide et al., 2014).
Applications in Bone Health
- Research has shown that this compound can attenuate breast cancer-associated osteolysis by inhibiting the NF-κB signaling pathway in osteoclasts, suggesting its application in bone health and related diseases (Li et al., 2021).
Anti-viral and Anti-infective Properties
- Studies indicate that this compound has inhibitory activity on HIV-1 reverse transcriptase, highlighting its potential in anti-AIDS treatment (Martino et al., 2004).
Antifungal and Antiplasmodial Activities
- This compound has been investigated for its antifungal activity, particularly against pathogens like Candida albicans, as well as its antiplasmodial properties, relevant in malaria treatment (Brighenti et al., 2021; Dell’Agli et al., 2009) (Dell’Agli et al., 2009).
Potential in Wound Healing
- The pharmacological activities of this compound suggest applications in the prevention and treatment of diseases with chronic inflammation, including its role in wound healing therapies (Fleck et al., 2016).
Additional Insights
- Further studies have explored the separation and purification methods of this compound for industrial and medicinal applications, enhancing the practicality of its use in various fields (Wang et al., 2013; Zhou et al., 2010; Zhou et al., 2011) (Zhou et al., 2010) (Zhou et al., 2011).
properties
IUPAC Name |
3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O22/c35-6-1-4-9(19(39)17(6)37)11-15-13-14-16(33(50)56-28(13)23(43)21(11)41)12(22(42)24(44)29(14)55-32(15)49)10-5(2-7(36)18(38)20(10)40)31(48)54-27-8(3-52-30(4)47)53-34(51)26(46)25(27)45/h1-2,8,25-27,34-46,51H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHIEHIKNWLKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

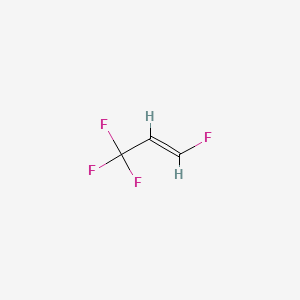
![(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B1233994.png)
![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)sulfinylpropan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1233997.png)
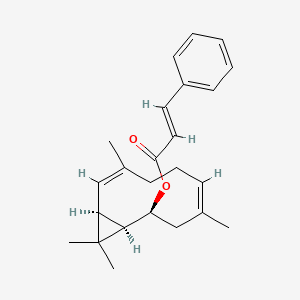

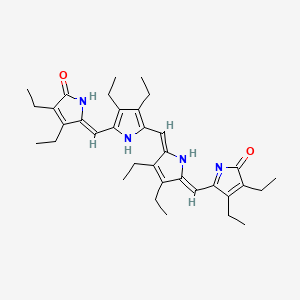

![methyl 7-[(1R,3S,5R)-3-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxocyclopentyl]heptanoate](/img/structure/B1234007.png)
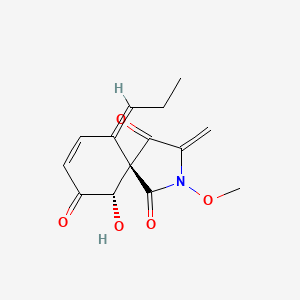
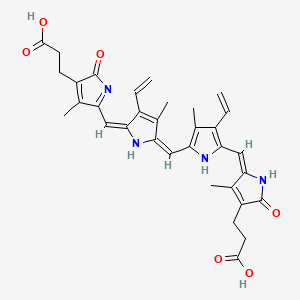
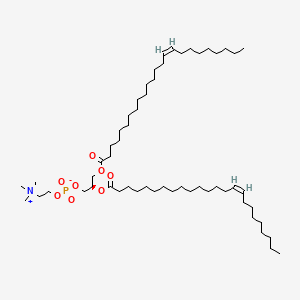
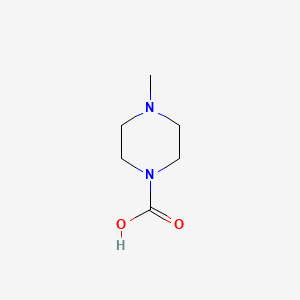

![11,12-Dihydroxybenzo[a]pyrene](/img/structure/B1234016.png)